8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(4-Methoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C16H19NO2 and its molecular weight is 257.333. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on the synthesis and characterization of novel derivatives similar to "(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone" reveals the development of compounds with potential antibacterial activities and other significant biological properties. For instance, the study by Reddy et al. (2011) detailed the synthesis and antibacterial activity of novel derivatives, emphasizing the importance of structural modifications to enhance biological activity (Reddy, Reddy, Reddy, & Reddy, 2011). Similarly, FathimaShahana and Yardily (2020) focused on synthesizing a novel compound and explored its structure through spectroscopic techniques and computational methods, highlighting its potential antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
Biological Evaluation
The evaluation of biological activities is a critical aspect of research on compounds like "(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone". For example, the work by Magalhães et al. (2013) on a related compound, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, demonstrated its potential as an anticancer agent by inhibiting tubulin polymerization, inducing G2/M cell cycle arrest, and triggering apoptosis in leukemia cells (Magalhães et al., 2013). Another study by Çetinkaya et al. (2012) synthesized derivatives of a related compound to assess their antioxidant properties, indicating the versatility of these compounds in different biological applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Material Science Applications
Beyond biological applications, derivatives of "(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone" also find relevance in material science. Research on the synthesis and application of related compounds in material science demonstrates the broad applicability of these molecules. For example, Nagaraju et al. (2018) reported the crystal structure of a thiophene derivative, emphasizing the importance of structural analysis in understanding the material properties of such compounds (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).
Mechanism of Action
Target of Action
The compound “(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone” is a complex organic molecule that contains an 8-azabicyclo[3.2.1]octane scaffold . This structure is found in a family of compounds known as tropane alkaloids , which are known to interact with various targets in the body, including neurotransmitter receptors.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its structural similarity to tropane alkaloids, it might have effects on cellular signaling, neurotransmission, or other cellular functions .
Properties
IUPAC Name |
(4-methoxyphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-9-13-5-6-14(10-11)17(13)16(18)12-3-7-15(19-2)8-4-12/h3-4,7-8,13-14H,1,5-6,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDGHPSWHAFRCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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